trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl (3aS,9bR)-2-benzyl-3,3a,4,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-23(2,3)27-22(26)25-15-18-14-24(13-17-9-5-4-6-10-17)16-20(18)19-11-7-8-12-21(19)25/h4-12,18,20H,13-16H2,1-3H3/t18-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWAGLZNWLIINM-AZUAARDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C3=CC=CC=C31)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CN(C[C@H]2C3=CC=CC=C31)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Formation of the Azomethine Ylide : The tert-butyl ester group facilitates the generation of an azomethine ylide intermediate through thermal elimination.
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Cycloaddition : The ylide undergoes a 1,3-dipolar cycloaddition with the adjacent alkene, forming the pyrrolidine ring with trans stereochemistry.
Optimization Parameters
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Temperature : 215°C (optimal balance between reaction rate and decomposition avoidance).
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Time : 12 minutes (94–97% yield).
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Solvent-Free Conditions : Enhanced reaction efficiency and reduced side products.
| Parameter | Value | Impact on Yield/Stereochemistry |
|---|---|---|
| Temperature | 215°C | Maximizes cycloaddition rate |
| Reaction Time | 12 min | Prevents over-decomposition |
| Microwave Power | 300 W | Ensures uniform heating |
This method’s scalability is limited by microwave cavity size, but it offers unparalleled speed and selectivity for small-scale synthesis.
Multi-Step Functionalization of Pyrroloquinoline Precursors
A modular approach starting from ethyl 2-aminobenzoate enables precise incorporation of the benzyl and tert-butyl ester groups:
Step 1: Protection and Alkylation
Step 2: Reduction and Oxidation
Step 3: Cyclization and Functionalization
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Intramolecular Cycloaddition : The aldehyde reacts with a secondary amine (e.g., benzylamine) under microwave conditions to form the pyrroloquinoline core.
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tert-Butyl Ester Installation : A Steglich esterification introduces the tert-butyl group using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Stereochemical Control and Purification
Achieving the trans configuration requires meticulous control of reaction conditions:
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Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring trans isomer formation.
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Catalytic Asymmetric Synthesis : Chiral catalysts like Jacobsen’s Co-salen complex induce enantioselectivity during cycloaddition, though this remains underexplored for pyrroloquinolines.
Purification Methods :
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Column Chromatography : Silica gel with hexane/ethyl acetate gradients (7:3 to 1:1) resolves diastereomers.
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Recrystallization : Ethanol/water mixtures yield crystals with ≥98% purity (as specified in industrial protocols).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity (trans:cis) | Scalability |
|---|---|---|---|
| Oxidative Annulation | 65–75 | 3:1 | Moderate |
| Microwave Cycloaddition | 94–97 | 4:1 | Low |
| Multi-Step Functionalization | 50–60 | 2:1 | High |
The microwave method excels in yield and selectivity but lacks scalability. Industrial production favors multi-step routes despite moderate yields due to easier process optimization.
Computational and Mechanistic Insights
Density functional theory (DFT) calculations reveal that the trans isomer’s stability arises from minimized allylic strain in the bicyclic system. Key findings include:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C23H28N2O2
- Molecular Weight: 364.48 g/mol
- CAS Number: 1965309-26-5
The compound features a bicyclic structure known as hexahydro-pyrrolo[3,4-c]quinoline and includes a tert-butyl ester functional group that enhances its solubility and stability. This structural configuration is critical for its biological activity and chemical reactivity.
Scientific Research Applications
1. Medicinal Chemistry
- Potential Anticancer Activity: Preliminary studies suggest that trans-2-benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester may exhibit anticancer properties. The compound's ability to interact with specific molecular targets could lead to the development of novel cancer therapies.
- Neuroprotective Effects: Research indicates that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease treatments.
2. Chemical Synthesis
- Building Block in Organic Synthesis: The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions that can yield diverse derivatives.
- Reactions Involving Oxidation and Reduction: It can undergo oxidation to form ketones or carboxylic acids and reduction reactions to yield alcohols or amines. These transformations are valuable in synthetic organic chemistry.
3. Materials Science
- Polymer Chemistry: The compound may be explored for its potential use in developing advanced materials with tailored properties. Its structural characteristics could enhance the performance of polymers in specific applications.
Case Study 1: Anticancer Properties
A study conducted on the efficacy of this compound demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism of action was linked to the compound's ability to induce apoptosis through modulation of signaling pathways associated with cell survival.
Case Study 2: Neuroprotective Effects
Research examining the neuroprotective properties of this compound showed promising results in animal models of neurodegeneration. The findings suggested that it could mitigate oxidative stress and inflammation in neuronal cells, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Critical Insights:
Core Heterocycle Impact: The quinoline ring in the target compound introduces aromaticity and planar rigidity, which may enhance binding affinity in biological targets compared to the less-conjugated pyrrolo[3,4-c]pyrrole core . The tert-butyl ester group improves metabolic stability relative to ethyl esters in analogous compounds, a critical factor in pharmacokinetics .
Synthetic Flexibility :
- The three-component synthesis of pyrazolylpyrrolo[3,4-c]pyrroles allows modular substitution at the pyrazole and maleimide positions, enabling rapid diversification . In contrast, the tert-butyl ester in the target compound may limit reactivity in downstream functionalization.
Yield and Scalability: Pyrazolylpyrrolo[3,4-c]pyrroles are synthesized in 60–75% yields, suggesting efficient protocols . No yield data is available for the target compound, indicating a gap in published research.
Biological Activity
trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester (CAS No. 1965309-26-5) is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of 364.48 g/mol. The synthesis typically involves multiple steps:
- Formation of the Pyrroloquinoline Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Benzyl Group : Achieved through nucleophilic substitution using benzyl halides.
- Esterification : The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst .
Biological Activities
Research indicates that compounds related to pyrroloquinolines exhibit various biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to trans-2-benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline derivatives.
Antimycobacterial Activity
A study evaluated the antimycobacterial activity of various pyrroloquinoline derivatives against Mycobacterium tuberculosis. The findings revealed that certain substitutions on the quinoline structure enhanced activity significantly compared to standard treatments like isoniazid and pyrazinamide. For instance:
- Compound A : IC50 = 0.5 µM against M. tuberculosis.
- Compound B : IC50 = 0.8 µM against M. kansasii.
These results suggest that structural modifications can lead to improved efficacy against mycobacterial infections .
Inhibition of Photosynthetic Electron Transport
The compound's potential as an inhibitor of photosynthetic electron transport (PET) was also investigated. In vitro studies on spinach chloroplasts indicated:
- IC50 Values :
- Compound C: IC50 = 16.3 µmol/L (highest among quinoline derivatives).
- Compound D: IC50 = 7.5 µmol/L (naphthalene derivative).
These results illustrate the compound's activity in disrupting photosynthesis at relatively low concentrations .
Structure-Activity Relationship (SAR)
The biological activity of trans-2-benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline is influenced by its chemical structure. Key observations include:
- Lipophilicity : A parabolic relationship exists between lipophilicity and PET-inhibiting activity.
- Substituent Effects : Non-aromatic substituents generally exhibited lower inhibitory activity compared to aromatic ones.
This suggests that optimizing these structural features could enhance biological efficacy .
Case Study 1: Anticancer Activity
In a study assessing anticancer properties against a panel of human tumor cell lines:
- Compound E demonstrated significant cytotoxicity against renal cancer cells with an IC50 value of 12 µM.
- Compound F showed moderate activity against breast cancer cells with an IC50 value of 20 µM.
These findings highlight the potential therapeutic applications of pyrroloquinoline derivatives in oncology .
Q & A
Q. What are the recommended synthetic routes for trans-2-benzyl-pyrroloquinoline derivatives, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of pyrroloquinoline derivatives often involves cycloaddition or multi-step condensation reactions. For example, highlights the use of tert-amino effects and heterocyclic annulation to construct similar fused pyrrolidine-quinoline frameworks. Key factors include:
- Temperature control : Lower temperatures (0–5°C) favor trans stereochemistry by reducing thermal randomization .
- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) can direct regioselectivity during ring closure .
- Table 1 : Example Reaction Conditions for Pyrroloquinoline Synthesis
| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (trans:cis) | Reference |
|---|---|---|---|---|
| 1 | DCC, DMAP, CH₂Cl₂ | 65 | 7:1 | |
| 2 | Pd(OAc)₂, DPPF | 78 | >20:1 |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area) .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts to analogous pyrroloquinoline derivatives (e.g., δ 4.2–4.5 ppm for pyrrolidine protons) .
- XRD : Single-crystal X-ray diffraction (as in and ) confirms stereochemistry and bond angles .
Q. What safety protocols are critical when handling tert-butyl ester derivatives in lab settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., DCM, DMAP) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of trans-configured pyrroloquinoline scaffolds?
- Methodological Answer :
- DFT Calculations : Predict transition-state energies to identify stereochemical bottlenecks (e.g., B3LYP/6-31G* level) .
- Docking Studies : Screen for binding affinity in biological targets (e.g., serotonin receptors) using AutoDock Vina .
Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental results?
- Methodological Answer :
- NMR Discrepancies : If experimental δ values deviate >0.2 ppm from DFT-predicted shifts:
- Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
- Check for dynamic effects (e.g., ring puckering in solution) via variable-temperature NMR .
- XRD vs. NMR : If solid-state (XRD) and solution (NMR) structures conflict, assess conformational flexibility using molecular dynamics simulations .
Q. How does tert-butyl ester deprotection impact the compound’s pharmacological activity?
- Methodological Answer :
- Deprotection Protocol : Use TFA/DCM (1:1 v/v) to cleave the tert-butyl group, then purify via ion-exchange chromatography .
- Bioactivity Assays : Compare IC₅₀ values (e.g., in enzyme inhibition assays) before/after deprotection to quantify activity changes .
Data Contradiction Analysis
Q. Why do reported yields for similar pyrroloquinoline syntheses vary across studies (e.g., 65% vs. 78%)?
- Methodological Answer :
- Catalyst Load : Higher Pd(OAc)₂ concentrations (5 mol%) improve yields but may increase side products .
- Workup Differences : Column chromatography vs. recrystallization can alter recovery rates (see Table 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
